molecular formula C14H23N3O3 B1620044 2,6-Dibutoxyisonicotinic acid hydrazide CAS No. 57803-54-0

2,6-Dibutoxyisonicotinic acid hydrazide

Cat. No.: B1620044
CAS No.: 57803-54-0
M. Wt: 281.35 g/mol
InChI Key: ZBLIDPKQJOFMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibutoxyisonicotinic acid hydrazide is a chemical derivative of the first-line antitubercular agent, isonicotinic acid hydrazide (isoniazid, INH) . This compound is designed for research applications, particularly in the field of medicinal chemistry, where the modification of the isoniazid core structure is a prominent strategy to develop new agents against drug-resistant strains of Mycobacterium tuberculosis . The addition of butoxy groups at the 2 and 6 positions of the pyridine ring is intended to alter the compound's lipophilicity and electronic properties, which can influence its bioavailability, permeability, and interaction with bacterial targets . Like its parent compound, this hydrazide derivative is hypothesized to function as a potential prodrug, requiring activation before inhibiting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall . Researchers are investigating such novel hydrazide-hydrazone derivatives for their enhanced antibacterial and cytotoxic potential, as these modified structures often show improved activity profiles in preclinical models . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57803-54-0

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

2,6-dibutoxypyridine-4-carbohydrazide

InChI

InChI=1S/C14H23N3O3/c1-3-5-7-19-12-9-11(14(18)17-15)10-13(16-12)20-8-6-4-2/h9-10H,3-8,15H2,1-2H3,(H,17,18)

InChI Key

ZBLIDPKQJOFMPF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)NN

Canonical SMILES

CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)NN

Other CAS No.

57803-54-0

Origin of Product

United States

Synthetic Methodologies for 2,6 Dibutoxyisonicotinic Acid Hydrazide and Its Analogues

Strategic Approaches to 2,6-Disubstituted Pyridine (B92270) Precursors

The foundational step in the synthesis of 2,6-Dibutoxyisonicotinic acid hydrazide is the preparation of a suitably substituted pyridine precursor. A common and versatile starting material for such syntheses is 2,6-pyridinedimethanol (B71991). This precursor can be synthesized through various routes, for instance, by the reduction of dimethyl 2,6-pyridinedicarboxylate. In a typical procedure, dimethyl 2,6-pyridinedicarboxylate is treated with a reducing agent like sodium borohydride (B1222165) in methanol (B129727). The reaction is initiated at a cooled temperature (0°C) and then allowed to proceed at room temperature for an extended period, often yielding the desired 2,6-pyridinedimethanol in high purity and yield after appropriate workup. chemicalbook.com

Another approach to a 2,6-disubstituted pyridine precursor starts from 2,6-dibromomethylpyridine. This compound can be converted to 2,6-pyridinedimethanol via a nucleophilic substitution reaction using a hydroxide (B78521) source, such as an aqueous solution of sodium hydroxide in ethanol (B145695), under reflux conditions. chemicalbook.com

Furthermore, more complex 2,6-disubstituted pyridine derivatives can be synthesized from pyridine-2,6-dicarboxylic acid esters through condensation reactions. For example, the Claisen condensation of pyridine-2,6-dicarboxylic acid ester with acetonitrile (B52724) in the presence of a strong base like sodium hydride can yield pyridine-2,6-bis(3-oxo-3-propanenitrile). This intermediate can then be further reacted with bidentate nucleophiles to introduce a variety of substituents at the 2 and 6 positions. researchgate.net The strategic selection of the starting materials and reaction pathways is crucial for the efficient synthesis of the desired 2,6-disubstituted pyridine precursor.

Below is a table summarizing a synthetic approach for a 2,6-disubstituted pyridine precursor:

Starting MaterialReagent(s)ProductYieldReference
Dimethyl 2,6-pyridinedicarboxylateSodium borohydride, Methanol2,6-Pyridinedimethanol96% chemicalbook.com
2,6-dibromomethylpyridine30% aq. Sodium hydroxide, Ethanol2,6-Pyridinedimethanol88.6% chemicalbook.com

From 2,6-pyridinedimethanol, the synthesis would proceed through the conversion of the hydroxyl groups to butoxy groups via a Williamson ether synthesis, followed by oxidation of the methyl groups at the 4-position to a carboxylic acid, esterification, and finally hydrazinolysis.

Hydrazide Formation Reactions via Ester-Hydrazine Condensation

The most prevalent and generally efficient method for the synthesis of isonicotinic acid hydrazides is the condensation reaction between a corresponding ester and hydrazine (B178648) hydrate (B1144303). google.comgoogle.comresearchgate.net This reaction, known as hydrazinolysis, is a versatile and widely adopted method for the preparation of various hydrazide derivatives. nih.govmdpi.com

The general procedure involves refluxing the ester, for instance, the ethyl or methyl ester of the desired isonicotinic acid, with an excess of hydrazine hydrate. researchgate.net Ethanol is a commonly used solvent for this reaction. researchgate.netresearchgate.net The reaction mixture is typically heated for several hours to ensure complete conversion. mdpi.com Upon cooling, the hydrazide product often precipitates out of the solution and can be collected by filtration, washed, and recrystallized to achieve high purity. researchgate.net The use of an excess of hydrazine hydrate is often recommended to drive the reaction to completion and can help to avoid the formation of dimeric byproducts. researchgate.net

The following table provides examples of reaction conditions for hydrazide formation from an ester:

EsterHydrazine Hydrate (molar excess)SolventReaction ConditionsYieldReference
Ethyl 2-methyl-6-arylnicotinatesExcess-Reflux, 3h79-90% nih.gov
Isonicotinic acid ester1.5xEthanolReflux- researchgate.net
Acid ethyl ester15-20xEthanolRefluxHigh researchgate.net

For the specific case of this compound, the corresponding methyl or ethyl ester of 2,6-Dibutoxyisonicotinic acid would be refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the final product.

Alternative Synthetic Pathways for Isonicotinic Acid Hydrazides

While the ester-hydrazine condensation is the most common route, alternative synthetic pathways for the preparation of isonicotinic acid hydrazides exist. One such alternative involves the reaction of an acyl chloride with hydrazine. google.comgoogle.com However, this method can sometimes lead to the formation of dipyridoyl hydrazine as a side product. google.com

Another approach is the direct conversion of amides or the carboxylic acids themselves to their corresponding hydrazides by treatment with hydrazine hydrate. google.comgoogle.com Generally, the reaction of amides with hydrazine hydrate is considered to be more sluggish compared to the reaction with esters. google.com

A more advanced and efficient alternative is a one-pot, three-component heterocyclocondensation process. This method has been employed for the synthesis of ethyl 2-methyl-6-arylnicotinates, which are then readily converted to the nicotinic acid hydrazides. nih.gov This approach involves the reaction of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid, followed by hydrazinolysis. nih.govmdpi.com Such multi-component reactions offer the advantage of synthesizing complex molecules in fewer steps, which can be beneficial in terms of time and resources.

A patented process also describes the single-step conversion of isonicotinamide (B137802) to isonicotinic acid hydrazide using hydrazine hydrate in a C1 to C3 alcohol, achieving a high yield and purity. google.com

Optimization of Reaction Conditions and Synthetic Yields for this compound

For the hydrazide formation step, key parameters to consider for optimization include:

Molar Ratio of Reactants: The ratio of hydrazine hydrate to the ester is a crucial factor. Using a significant excess of hydrazine hydrate can increase the reaction rate and yield. researchgate.net Ratios can range from equimolar to a 20-fold excess. researchgate.net A patented process suggests a hydrazine hydrate to isonicotinamide ratio of 0.4 to 2. google.com

Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. google.commdpi.com The optimal temperature will depend on the specific solvent and reactants used. A temperature range of 100 to 120°C has been reported for the reaction of isonicotinamide with hydrazine hydrate. google.com

Reaction Time: The duration of the reaction needs to be sufficient for completion, which can be monitored by techniques like thin-layer chromatography (TLC). tandfonline.com Reaction times can vary from a few hours to overnight. mdpi.comresearchgate.net For the conversion of isonicotinamide, reflux times of 3-5 hours have been documented. google.com

Choice of Solvent: Alcohols such as ethanol or methanol are common solvents for the ester-hydrazine condensation. researchgate.netresearchgate.net The choice of solvent can influence the solubility of the reactants and the ease of product isolation.

For the synthesis of the 2,6-disubstituted pyridine precursor, the choice of base, solvent, and reaction temperature are critical parameters to optimize for achieving high yields and minimizing side reactions. researchgate.net

Advancements in Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in chemistry. These principles are applicable to the synthesis of isonicotinic acid hydrazide and its derivatives.

Key areas of advancement in sustainable synthesis include:

Green Solvents: Conventional methods often utilize organic solvents. Greener alternatives, such as water, are being explored. For instance, the synthesis of Schiff's bases of isonicotinic acid hydrazide has been successfully carried out in aqueous conditions. tandfonline.comresearchgate.net

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are being employed as alternative energy sources to conventional heating. tandfonline.comresearchgate.net These techniques can lead to significantly shorter reaction times and often result in higher yields. tandfonline.comtandfonline.com

Natural Catalysts: The use of natural, biodegradable catalysts is another hallmark of green chemistry. For example, lemon juice, which contains citric acid, has been successfully used as a catalyst for the synthesis of nicotinic acid hydrazide Schiff bases, offering a cost-effective and non-hazardous alternative to conventional acid catalysts. pharmascholars.com

The application of these green chemistry principles to the synthesis of this compound could lead to a more efficient, economical, and environmentally benign manufacturing process.

The following table highlights a comparison between conventional and green synthesis methods for related compounds:

ReactionConventional MethodGreen MethodAdvantages of Green MethodReference
Schiff's base synthesis of isonicotinic acid hydrazideReflux in ethanol with glacial acetic acid catalyst (6-8 hours)Sonication, microwave irradiation, or stirring in water without catalystShorter reaction times, high yields, no organic solvent or catalyst needed tandfonline.comresearchgate.net
Schiff's base synthesis of nicotinic acid hydrazideRefluxing with glacial acetic acidStirring at room temperature with lemon juice in ethanolMild conditions, cost-effective, non-hazardous catalyst pharmascholars.com

Spectroscopic and Structural Elucidation Studies of 2,6 Dibutoxyisonicotinic Acid Hydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,6-Dibutoxyisonicotinic acid hydrazide is anticipated to exhibit distinct signals corresponding to the protons of the butoxy groups, the pyridine (B92270) ring, and the hydrazide moiety. The integration of these signals would confirm the number of protons in each unique chemical environment.

The protons of the two butoxy groups are expected to show a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene (CH₂) group, and a triplet for the methylene protons attached to the oxygen atom (O-CH₂). The protons on the pyridine ring would likely appear as a singlet, given their symmetrical disposition. The protons of the hydrazide group (-NH-NH₂) would present as broad singlets, and their chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H~7.0 - 7.5s
O-CH₂ (butoxy)~4.2 - 4.5t
-CH₂- (butoxy)~1.7 - 1.9m
-CH₂- (butoxy)~1.4 - 1.6m
-CH₃ (butoxy)~0.9 - 1.0t
-NH (hydrazide)Variablebr s
-NH₂ (hydrazide)Variablebr s

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the carbons of the pyridine ring and the butoxy groups.

The pyridine ring carbons would appear in the aromatic region of the spectrum. The carbons of the butoxy chains would be found in the aliphatic region. The carbonyl carbon of the hydrazide group is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (hydrazide)~165 - 170
C2, C6 (pyridine)~160 - 165
C4 (pyridine)~140 - 145
C3, C5 (pyridine)~105 - 110
O-CH₂ (butoxy)~65 - 70
-CH₂- (butoxy)~30 - 35
-CH₂- (butoxy)~18 - 22
-CH₃ (butoxy)~13 - 15

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would show correlations between coupled protons, for instance, confirming the sequence of methylene groups in the butoxy chains. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazide, the C=O (amide) bond, the C-O bonds of the ether linkages, and the C=C and C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
HydrazideN-H stretch3200 - 3400
HydrazideC=O stretch (Amide I)1650 - 1680
HydrazideN-H bend (Amide II)1515 - 1550
Pyridine RingC=C and C=N stretch1580 - 1620, 1450 - 1500
Butoxy GroupC-O-C stretch1200 - 1250 (asymmetric), 1050 - 1150 (symmetric)
Alkyl ChainsC-H stretch2850 - 2960

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and can offer insights into the molecule's structure.

The molecular formula for this compound is C₁₄H₂₃N₃O₃. The predicted monoisotopic mass is approximately 281.1739 g/mol . uni.lu In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 281. Subsequent fragmentation would likely involve the loss of the butoxy groups, the hydrazide moiety, and other smaller fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺282.1812
[M+Na]⁺304.1632
[M]⁺281.1734

Data predicted by computational methods. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring and the carbonyl group of the hydrazide are the primary chromophores. It is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The exact position of these bands can be influenced by the solvent polarity. The presence of the butoxy groups as auxochromes may cause a slight red shift (bathochromic shift) compared to the unsubstituted isonicotinic acid hydrazide.

X-ray Crystallography for Solid-State Molecular Architecture

Although a specific crystal structure for this compound is not publicly documented, the crystal structures of related compounds, such as nicotinohydrazide and various isonicotinic acid hydrazide (isoniazid) derivatives, offer significant insights into the likely solid-state architecture. nih.gov For instance, the crystal structure of nicotinohydrazide reveals an orthorhombic system. nih.gov Studies on isoniazid (B1672263) derivatives have shown that they can exhibit polymorphism, crystallizing in multiple structural arrangements which can influence their physical properties. wits.ac.za

In the solid state, the molecular conformation of hydrazides is significantly influenced by hydrogen bonding. For this compound, it is anticipated that the hydrazide moiety (-CONHNH2) would be a key participant in extensive intermolecular hydrogen bonding networks. The amide proton (N-H) and the terminal amino (-NH2) group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine nitrogen atom are potential hydrogen bond acceptors. These interactions are crucial for the stability of the crystal lattice. nih.gov

A representative data table for a related compound, nicotinohydrazide, is provided below to illustrate the type of information obtained from a crystallographic study.

ParameterValue
Compound Nicotinohydrazide
Molecular FormulaC₆H₇N₃O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.8855 (7)
b (Å)10.5191 (5)
c (Å)15.9058 (9)
V (ų)650.10 (13)
Z4

Data sourced from a study on nicotinohydrazide. nih.gov

Advanced Vibrational Spectroscopy Applications

Advanced vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are powerful tools for functional group identification and for probing the molecular structure and bonding.

The FTIR and Raman spectra of such compounds are typically complex, with numerous bands arising from the pyridine ring, the hydrazide moiety, and the alkoxy substituents. The high-frequency region of the FTIR spectrum (above 3000 cm⁻¹) is expected to be dominated by N-H stretching vibrations from the hydrazide group and C-H stretching vibrations from the butoxy chains and the pyridine ring. mdpi.com

The carbonyl (C=O) stretching vibration of the hydrazide group is a particularly strong and characteristic band in the infrared spectrum, typically appearing in the region of 1635-1664 cm⁻¹. mdpi.com The position of this band can be sensitive to hydrogen bonding, with stronger hydrogen bonding generally leading to a shift to lower wavenumbers.

The pyridine ring itself gives rise to a set of characteristic vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending vibrations. The substitution pattern on the pyridine ring, in this case at the 2, 4, and 6 positions, influences the exact frequencies of these modes. researchgate.net The vibrations of the C-O-C linkages of the dibutoxy groups are expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often give rise to stronger Raman signals. The pyridine ring vibrations are generally strong in both FTIR and Raman spectra, providing a characteristic fingerprint for the molecule. nih.gov

A table of expected characteristic vibrational frequencies for this compound, based on data from related compounds, is presented below.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
HydrazideN-H stretching3180 - 3420
Pyridine & ButoxyC-H stretching2850 - 3100
HydrazideC=O stretching1635 - 1680
PyridineRing stretching1400 - 1600
ButoxyC-H bending1350 - 1470
ButoxyC-O-C stretching1000 - 1300
PyridineRing bending600 - 1000

This table is a projection based on spectroscopic data for isonicotinic acid hydrazide and related derivatives. researchgate.netresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 2,6 Dibutoxyisonicotinic Acid Hydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics.

The electronic structure of 2,6-Dibutoxyisonicotinic acid hydrazide can be investigated using methods like Density Functional Theory (DFT). An analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For similar hydrazone ligands, DFT calculations have been used to determine these orbital energies, revealing how different substituents can modulate the electronic properties and reactivity of the molecule. mdpi.com For instance, studies on related pyridine (B92270) derivatives have successfully employed DFT with the B3LYP functional and various basis sets to analyze the molecular orbitals. mdpi.combohrium.com

A hypothetical molecular orbital analysis for this compound would likely show the HOMO localized on the electron-rich hydrazide moiety and the pyridine ring, while the LUMO might be distributed over the pyridine and carbonyl groups. The butoxy substituents would also influence the electronic distribution through their electron-donating effects.

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization. Computational methods systematically alter the molecular geometry to find the lowest energy conformation. Techniques such as Hartree-Fock (HF) and DFT are commonly employed for this purpose. researchgate.net For flexible molecules like this one, with rotatable bonds in the butoxy and hydrazide groups, a conformational analysis is necessary to identify various low-energy conformers. This analysis provides a picture of the molecule's preferred shapes, which is vital for understanding its interactions with other molecules. For related pyridine compounds, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data. bohrium.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape of this compound in a simulated environment (e.g., in a solvent).

Molecular Docking Studies for Predicted Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. For derivatives of isonicotinic acid hydrazide, molecular docking has been employed to investigate their potential as antimicrobial or anticancer agents by predicting their interactions with specific enzymes. mdpi.comnih.gov For example, docking studies on similar hydrazone-containing compounds have identified key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. mdpi.com A hypothetical docking study of this compound could reveal potential interactions with enzymes where the hydrazide moiety acts as a hydrogen bond donor and acceptor, and the butoxy groups engage in hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsHydrazide NH and NH2 with Asp102; Pyridine N with Ser54
Hydrophobic InteractionsButoxy chains with Leu25, Val78, Ile89

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity). nih.gov

3D: Based on the 3D coordinates of the atoms (e.g., molecular shape, surface area).

For a compound like this compound, a wide range of descriptors would be calculated. These could include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Once calculated, a crucial step is descriptor selection, where statistical methods are used to identify the subset of descriptors that best correlates with the activity or property of interest, while avoiding overfitting. mdpi.com Studies on isonicotinic acid hydrazide derivatives have successfully used QSAR to identify key structural features responsible for their antimycobacterial activity. researchgate.netnih.gov These studies have highlighted the importance of descriptors related to molecular connectivity and electronic properties. nih.gov While a specific QSAR model for this compound has not been reported, the methodology provides a framework for future studies to predict its biological activities based on its structural features.

Table 2: Examples of Theoretical Descriptors for QSAR/QSPR Studies

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectrostaticPartial Charges, Dipole Moment
Quantum-ChemicalHOMO/LUMO energies, Mulliken Charges

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, no specific research detailing the computational chemistry and theoretical investigations, particularly concerning model development and validation strategies, for the compound this compound has been publicly reported.

While computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are common for characterizing novel compounds, it appears that this compound has not been the subject of such published research. Chemical databases like PubChem provide basic predicted data for the compound, including its molecular formula (C14H23N3O3) and predicted properties like XlogP, but explicitly state the absence of literature data.

The development and validation of computational models are crucial steps in theoretical chemistry. These processes typically involve:

Model Development: Choosing appropriate theoretical methods (e.g., DFT with specific functionals and basis sets) to calculate the electronic structure, geometry, and other properties of the molecule.

Validation: Comparing the computationally predicted data (such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts) with experimental data obtained from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. A high degree of correlation between theoretical and experimental values validates the computational model, ensuring its reliability for further predictions of the compound's behavior and properties.

The absence of such studies for this compound means that a detailed analysis of its computational model development and validation cannot be provided at this time. Research on related nicotinic acid hydrazide derivatives does exist, employing these computational techniques to explore their structural and electronic properties. However, these findings are specific to the studied analogues and cannot be extrapolated to this compound due to the influence of the dibutoxy substitutions on the pyridine ring.

Therefore, the section on "," specifically subsection "4.4.2. Model Development and Validation Strategies," cannot be constructed with the required scientific rigor and detailed research findings as per the specified outline.

Coordination Chemistry of 2,6 Dibutoxyisonicotinic Acid Hydrazide

Ligand Design Principles and Multidentate Chelation Behavior

Isonicotinic acid hydrazide and its derivatives are well-regarded in coordination chemistry for their potential as multidentate ligands. The fundamental design principle lies in the presence of multiple donor atoms, typically nitrogen and oxygen, which can coordinate to a central metal ion to form stable chelate rings. For the parent isonicotinic acid hydrazide, coordination often occurs through the pyridine (B92270) ring nitrogen, the carbonyl oxygen of the hydrazide moiety, and the terminal amino nitrogen.

In the case of 2,6-Dibutoxyisonicotinic acid hydrazide , the core structure is modified by the presence of two butoxy groups at the 2 and 6 positions of the pyridine ring. These bulky alkoxy groups would be expected to exert significant steric and electronic effects on the ligand's coordination behavior.

Potential Chelation Sites of this compound:

Potential Donor AtomLocationExpected Role in Chelation
Pyridine NitrogenPyridine RingA primary coordination site, common to this class of ligands.
Carbonyl OxygenHydrazide MoietyCan act as a strong donor atom, participating in chelate ring formation.
Terminal Amino NitrogenHydrazide MoietyA potential coordination site, allowing for bidentate or tridentate coordination.
Ether OxygenButoxy GroupsLess likely to coordinate due to lower basicity and potential steric hindrance.

The bulky butoxy groups are anticipated to influence the chelation in several ways:

Steric Hindrance: The size of the butoxy groups could prevent the coordination of multiple ligands around a smaller metal ion or favor specific geometries that accommodate their bulk.

Solubility: The long alkyl chains of the butoxy groups would likely increase the solubility of both the free ligand and its metal complexes in non-polar organic solvents.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported, general methods for complexing similar ligands can be extrapolated.

Transition Metal Complexes

The synthesis of transition metal complexes with isonicotinic acid hydrazide derivatives typically involves the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) with the ligand in a suitable solvent, such as ethanol (B145695), methanol (B129727), or a mixture of solvents. rdd.edu.iqpen2print.orgias.ac.in The reaction is often carried out under reflux to ensure completion. The resulting complexes can then be isolated by filtration, washed, and dried.

A hypothetical synthesis could proceed as follows: this compound + M(X)n -> [M(this compound)m]Xn Where M is a transition metal, X is an anion, and m and n are stoichiometric coefficients.

Coordination Modes and Stoichiometry

The coordination modes of isonicotinic acid hydrazides can vary depending on the metal ion, the reaction conditions, and the nature of the substituents on the ligand. Common coordination modes include:

Bidentate: Coordinating through the carbonyl oxygen and the terminal amino nitrogen, or through the pyridine nitrogen and the carbonyl oxygen.

Tridentate: Involving the pyridine nitrogen, carbonyl oxygen, and terminal amino nitrogen.

The stoichiometry of the resulting complexes is also variable, with common metal-to-ligand ratios being 1:1, 1:2, and in some cases, 2:1 for dinuclear complexes. researchgate.net The steric bulk of the dibutoxy groups in the target ligand might favor lower coordination numbers or 1:1 stoichiometries.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

The formation of metal complexes and the nature of the metal-ligand bond are typically investigated using a variety of spectroscopic techniques.

Hypothetical Spectroscopic Data for Metal Complexes of this compound:

Spectroscopic TechniqueExpected Observations upon Complexation
Infrared (IR) Spectroscopy A shift in the ν(C=O) (carbonyl) and ν(N-H) (amino) stretching frequencies of the hydrazide group would indicate their involvement in coordination. Changes in the pyridine ring vibrations would suggest coordination of the ring nitrogen. New bands at lower frequencies could be attributed to ν(M-O) and ν(M-N) vibrations.
UV-Visible (UV-Vis) Spectroscopy The electronic spectra of the complexes would be expected to show shifts in the ligand-centered π→π* and n→π* transitions. The appearance of new bands in the visible region could be assigned to d-d transitions of the metal ion, providing information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites upon complexation.

Theoretical Studies of Metal-2,6-Dibutoxyisonicotinic Acid Hydrazide Complexation

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the structures, electronic properties, and spectroscopic features of metal complexes. In the absence of experimental data, theoretical studies could provide valuable insights into the complexation of this compound.

Such studies could be used to:

Determine the most stable coordination modes and geometries of the metal complexes.

Calculate the bond energies and stability of the complexes.

Simulate the IR and UV-Vis spectra to aid in the interpretation of experimental data, once available.

Investigate the electronic structure and frontier molecular orbitals (HOMO and LUMO) to understand the nature of the metal-ligand bonding.

Supramolecular Assembly and Self-Assembly of Coordination Compounds

The ability of ligands and metal ions to self-assemble into larger, ordered structures is a key area of supramolecular chemistry. The structure of this compound, with its potential for hydrogen bonding through the hydrazide moiety and potential for π-π stacking interactions via the pyridine ring, suggests that its metal complexes could participate in supramolecular assembly.

The butoxy groups could play a dual role in this context. Their flexibility might allow for the adoption of conformations that favor the formation of specific supramolecular architectures. Conversely, their steric bulk could hinder the close packing of molecules, leading to the formation of more open or porous structures. The interplay of these factors could lead to the formation of interesting one-, two-, or three-dimensional coordination polymers.

While the coordination chemistry of This compound remains an unexplored field, the rich chemistry of its parent compound and other derivatives provides a strong foundation for future research. The introduction of the two butoxy groups is expected to significantly modulate the steric and electronic properties of the ligand, leading to potentially novel coordination behaviors and the formation of metal complexes with unique structural and physical properties. Experimental investigation into the synthesis, characterization, and properties of these complexes is needed to unlock their potential in areas such as catalysis, materials science, and medicinal chemistry.

Reaction Mechanisms and Chemical Transformations of 2,6 Dibutoxyisonicotinic Acid Hydrazide

Mechanistic Pathways of Oxidation Reactions

The oxidation of hydrazides is a critical transformation, often leading to the formation of carboxylic acids. For isonicotinic acid hydrazide and its analogs, oxidation reactions are known to proceed through radical intermediates. nih.govmdpi.com The general mechanism involves the initial one-electron oxidation of the hydrazide moiety to generate a hydrazyl free radical. nih.gov This radical species is central to the subsequent reaction cascade.

The proposed oxidative pathway for 2,6-dibutoxyisonicotinic acid hydrazide would commence with the formation of the corresponding 2,6-dibutoxyisonicotinoyl radical. This step can be initiated by various oxidizing agents, including metallic ions or enzymatic systems. nih.govresearchgate.net The presence of the electron-donating dibutoxy groups at the 2 and 6 positions of the pyridine (B92270) ring is expected to increase the electron density on the aromatic system, which could potentially influence the stability of the radical intermediate.

Following its formation, the hydrazyl radical can undergo further oxidation and rearrangement steps. A plausible mechanism, analogous to that of other aryl hydrazides, involves the loss of a second electron and dinitrogen gas (N₂) to form an acyl radical. mdpi.com This highly reactive acyl radical can then abstract a hydroxyl group from the aqueous medium to yield the final product, 2,6-dibutoxyisonicotinic acid.

The pH of the reaction medium is a crucial factor influencing the rate and pathway of oxidation. Studies on related hydrazides have shown a significant dependence of the reaction kinetics on pH, with different protolysis species of the hydrazide exhibiting vastly different reactivities. nih.govresearchgate.net The enolate form of hydrazides, present in neutral to basic media, is found to be exceptionally reactive towards oxidation. nih.gov

Table 1: Postulated Intermediates in the Oxidation of this compound

IntermediateStructureRole in Mechanism
2,6-Dibutoxyisonicotinoyl radical[Structure of the hydrazyl radical]Initial product of one-electron oxidation
Diimide derivative[Structure of the diimide]Transient species leading to N₂ extrusion
2,6-Dibutoxyisonicotinoyl cation[Structure of the acyl cation]Potential intermediate after further oxidation
2,6-Dibutoxyisonicotinic acid[Structure of the final acid]Final stable oxidation product

Investigation of Hydrolysis and Degradation Pathways

Hydrazides are susceptible to hydrolysis, a reaction that cleaves the amide-like bond. This degradation can occur under both acidic and basic conditions, leading to the formation of the parent carboxylic acid and hydrazine (B178648). For this compound, hydrolysis would yield 2,6-dibutoxyisonicotinic acid and hydrazine.

The mechanism of acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. The collapse of this intermediate, followed by the departure of the hydrazine moiety as a leaving group, results in the formation of the carboxylic acid.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also forms a tetrahedral intermediate, which then breaks down to give the carboxylate salt and hydrazine. The rate of hydrolysis is generally dependent on the pH and temperature of the solution. The stability of related hydrazone derivatives has been assessed, indicating that the hydrazone linkage can also be susceptible to hydrolysis, regenerating the parent hydrazide and the corresponding aldehyde or ketone. ajgreenchem.com

The presence of the butoxy groups on the pyridine ring might influence the rate of hydrolysis. As electron-donating groups, they could slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted isonicotinic acid hydrazide. However, without specific experimental data, this remains a theoretical consideration.

Derivatization Reactions: Schiff Base Formation and Other Condensations

The most prominent derivatization reaction of this compound involves the condensation of its terminal amino group with aldehydes and ketones to form Schiff bases, also known as hydrazones. tsijournals.commdpi.com This reaction is a cornerstone in the chemistry of hydrazides due to its simplicity and the wide range of derivatives that can be synthesized. mdpi.com

The reaction proceeds via a nucleophilic addition of the -NH₂ group of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage of the hydrazone. tsijournals.com The reaction is often catalyzed by a small amount of acid.

The general reaction can be represented as: R-C(=O)NHNH₂ + R'R''C=O ⇌ R-C(=O)NHN=CR'R'' + H₂O

The formation of these hydrazone derivatives can significantly alter the physicochemical properties of the parent molecule. The resulting Schiff bases are often crystalline solids and have been extensively studied for their coordination chemistry and biological activities. tsijournals.com A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be used in this condensation, leading to a diverse library of N-substituted hydrazones.

Other condensation reactions are also possible. For instance, isonicotinic acid hydrazide can react with cyclic anhydrides, leading to the opening of the anhydride (B1165640) ring and the formation of dicarboxylic acid monoamides. Under more stringent conditions, these can further cyclize to form cyclic imides. It is plausible that this compound would undergo similar reactions.

Table 2: Examples of Aldehydes and Ketones for Schiff Base Formation

Carbonyl CompoundProduct Type
BenzaldehydeAromatic Hydrazone
AcetoneAliphatic Hydrazone
SalicylaldehydeHydroxy-substituted Aromatic Hydrazone
CyclohexanoneCycloaliphatic Hydrazone

Kinetics and Thermodynamics of Selected Transformations

Kinetics: The rate of the chemical transformations of this compound would be influenced by several factors, including concentration of reactants, temperature, pH, and the presence of catalysts. For oxidation reactions, kinetic studies on other hydrazides have revealed second-order kinetics, with the rate being dependent on the concentrations of both the hydrazide and the oxidizing agent. nih.govresearchgate.net The pH plays a critical role, as different protonated or deprotonated species of the hydrazide can have vastly different rate constants. nih.gov For Schiff base formation, the reaction rate is typically influenced by the electrophilicity of the carbonyl compound and the nucleophilicity of the hydrazide.

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). The oxidation of hydrazides to their corresponding carboxylic acids is generally a thermodynamically favorable process. The hydrolysis of the hydrazide is also typically exergonic. The formation of Schiff bases is a reversible equilibrium reaction. The position of the equilibrium can be shifted, for instance, by removing the water formed during the reaction to drive the formation of the hydrazone product. Quantum-chemical calculations have been used to determine the enthalpy of reactions for the interaction of isonicotinic acid hydrazide with anhydrides. Similar computational studies could provide valuable insights into the thermodynamics of reactions involving this compound.

Stereochemical Aspects of Reactions Involving the Hydrazide Moiety

The stereochemistry of reactions involving the hydrazide moiety becomes particularly relevant when the reacting partners are chiral or when the reaction creates new stereocenters.

In the formation of Schiff bases, if the aldehyde or ketone reactant is chiral, the resulting hydrazone can exist as a mixture of diastereomers. Similarly, if the hydrazide itself were to possess a chiral center (which is not the case for this compound), the reaction with a prochiral ketone could lead to a diastereomeric mixture of hydrazones.

The C=N double bond of the hydrazone can also exhibit E/Z isomerism. The formation of a particular isomer may be influenced by steric and electronic factors of the substituents on both the carbonyl-derived carbon and the hydrazide nitrogen. Intramolecular hydrogen bonding can also play a role in stabilizing a particular isomer.

In the context of enzymatic reactions, such as oxidation or hydrolysis, the stereochemistry can be highly specific. Enzymes are chiral catalysts and can differentiate between enantiomers or enantiotopic faces of a substrate, leading to the formation of a single stereoisomer as the product. While no specific enzymatic transformations of this compound have been reported, any such reaction would be expected to proceed with a high degree of stereocontrol.

Mechanistic Insights into Biological Activity and Applications of 2,6 Dibutoxyisonicotinic Acid Hydrazide

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of isonicotinic acid hydrazide are well-documented as enzyme inhibitors. The primary mechanism of action for the parent compound, isoniazid (B1672263), involves the inhibition of mycolic acid synthesis in mycobacteria, which is crucial for the integrity of the bacterial cell wall. droracle.ai This inhibition is a result of the interaction with the enoyl-acyl carrier protein reductase (InhA). droracle.ai While no specific enzyme targets for 2,6-Dibutoxyisonicotinic acid hydrazide have been identified, the presence of the isonicotinic acid hydrazide core suggests potential for enzyme inhibitory activity.

There are no specific studies on the reversible enzyme inhibition of this compound. However, based on the behavior of other enzyme inhibitors with similar structural motifs, one could hypothesize potential modes of reversible inhibition. For instance, if the compound were to bind to the active site of an enzyme, it might act as a competitive inhibitor. Conversely, binding to a site other than the active site could lead to non-competitive or uncompetitive inhibition. Without experimental data, these possibilities remain speculative.

Isoniazid itself is a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), forms a reactive species that covalently binds to its target. droracle.ai This represents a form of irreversible inhibition. It is plausible that this compound could also act as an irreversible inhibitor, should it be metabolized to a reactive intermediate capable of forming covalent bonds with a biological target.

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary binding site, thereby altering the target's activity. mdpi.com There is no evidence to suggest that this compound functions as an allosteric modulator. Investigations into such mechanisms would require screening against specific receptors or enzymes and detailed kinetic analysis.

Molecular Interactions with Biological Targets (e.g., receptors, nucleic acids)

The molecular interactions of this compound with biological targets have not been specifically elucidated. The hydrazide moiety is known to be a crucial part of the structure of isonicotinic acid hydrazide and its derivatives, contributing significantly to their pharmacological activity. wjbphs.com The pyridine (B92270) ring and the hydrazide group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. The dibutoxy substituents would introduce significant lipophilicity to the molecule, which could influence its transport across cell membranes and its interaction with hydrophobic pockets in proteins.

Chelation-Mediated Biological Effects and Metal Ion Sequestration

The hydrazide group in isonicotinic acid hydrazide derivatives has the potential to chelate metal ions. This property is significant as many biological processes are metal-dependent. By sequestering essential metal ions, a compound could disrupt these processes, leading to a biological effect. For example, some hydrazone derivatives exhibit enhanced biological activity upon coordination with metal ions. unn.edu.ng The ability of this compound to chelate metal ions has not been experimentally verified but remains a plausible mechanism of action given its chemical structure. The sequestration of metal ions like copper, zinc, or iron could impact various cellular functions. nih.gov

Preclinical Pharmacological Mechanism Studies in In Vitro and In Vivo Models (non-clinical)

There are no published preclinical in vitro or in vivo studies specifically investigating the pharmacological mechanisms of this compound. Research on other isonicotinic acid hydrazide derivatives has often focused on their antimycobacterial properties, with studies typically involving in vitro screening against Mycobacterium tuberculosis strains and subsequent in vivo evaluation in animal models of tuberculosis. nih.govmdpi.com Some derivatives have also been assessed for their cytotoxicity against various cancer cell lines in vitro. nih.gov To understand the pharmacological profile of this compound, a similar preclinical research path would be necessary. This would involve initial in vitro screening to identify any biological activity, followed by more detailed mechanistic studies and subsequent in vivo testing to evaluate efficacy and pharmacokinetics in animal models.

Data Tables

As there is no specific experimental data available for this compound, the following tables are presented as templates for the types of data that would be generated from the studies discussed above.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition TypeIC₅₀ (µM)Kᵢ (µM)
Not DeterminedNot DeterminedN/AN/A
Not DeterminedNot DeterminedN/AN/A

Table 2: Hypothetical Preclinical In Vitro Activity of this compound

Cell Line / OrganismBiological EffectEffective Concentration (µM)
Mycobacterium tuberculosisGrowth InhibitionN/A
Human Cancer Cell Line (e.g., HeLa)CytotoxicityN/A

Target Engagement and Downstream Signaling Pathways

The primary mechanism of action for the parent compound, isoniazid, involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive isonicotinoyl radical. researchgate.net This radical then covalently adducts with NAD(H), leading to the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. researchgate.netmdpi.com It is plausible that this compound could follow a similar bioactivation pathway. However, the bulky dibutoxy substituents might sterically hinder its interaction with the active site of KatG, potentially altering its efficacy as an antimicrobial agent.

Furthermore, studies on other isonicotinic acid hydrazide derivatives have suggested that they can have multiple cellular targets. nih.gov For instance, some hybrid compounds have been shown to bind to several critical metabolic proteins in Mycobacterium tuberculosis. nih.gov Therefore, it is conceivable that this compound could engage with various cellular proteins, thereby modulating multiple downstream signaling pathways. The increased lipophilicity conferred by the dibutoxy groups could also facilitate its interaction with different cellular components compared to the more hydrophilic isoniazid. Recent research has also indicated that isoniazid and its metabolites can induce post-translational modifications of histones, such as lysine (B10760008) isonicotinylation (Kinic), which could represent a novel signaling pathway influencing gene expression. nih.gov

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake and intracellular localization of this compound would be significantly influenced by its physicochemical properties. The presence of two butoxy groups would substantially increase its lipophilicity compared to isoniazid. This enhanced lipophilicity could favor passive diffusion across the lipid-rich mycobacterial cell wall and the membranes of other cells.

The intracellular fate of the compound would be critical to its activity. For antimicrobial action against Mycobacterium tuberculosis, localization within the bacterial cell is a prerequisite for its activation by KatG. The subcellular distribution could be investigated using fluorescently labeled analogs of the compound in conjunction with advanced microscopy techniques. Understanding these uptake and localization mechanisms is crucial for optimizing the design of more effective derivatives.

Role in Mechanistic Drug Discovery and Lead Optimization Strategies

The structural backbone of isonicotinic acid hydrazide provides a versatile scaffold for drug discovery and lead optimization. nih.gov The functionalization at various positions of the pyridine ring and the hydrazide moiety allows for the modulation of biological activity and pharmacokinetic properties.

High-Throughput Screening for Mechanistic Leads (in silico, biochemical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target. researchgate.netnih.gov For a compound like this compound, both in silico and biochemical HTS approaches could be employed.

In Silico Screening: Computational methods, such as molecular docking, can predict the binding affinity of the compound to various protein targets. nih.gov For example, docking studies could be performed against InhA and other potential mycobacterial enzymes to assess its binding interactions and compare them to those of isoniazid. nih.gov

Biochemical Screening: Biochemical assays are essential for validating the hits from in silico screening and for primary screening of compound libraries. An assay monitoring the activity of InhA in the presence of this compound (and its activated form) could directly determine its inhibitory potential.

Rational Design of Mechanistic Probes

Rational design of mechanistic probes is a targeted approach to develop molecules that can help elucidate the mechanism of action of a parent compound. For this compound, this could involve:

Synthesis of Analogs: A series of analogs with systematic variations in the alkoxy chain length (e.g., methoxy, ethoxy, propoxy) could be synthesized. This would allow for a systematic study of how lipophilicity and steric bulk at the 2 and 6 positions affect biological activity.

Photoaffinity Labeling Probes: The incorporation of a photolabile group and a reporter tag (like a fluorophore or biotin) into the structure of this compound would create a photoaffinity probe. Upon photoactivation, this probe would covalently bind to its cellular targets, which could then be identified and characterized using techniques like mass spectrometry.

Potential Applications in Materials Science

While the primary focus of hydrazide chemistry has been in the pharmaceutical realm, their coordination properties also make them interesting candidates for materials science applications. rsc.org

Catalytic Activity of this compound Complexes

Hydrazone ligands, derived from hydrazides, can form stable complexes with a variety of metal ions. rsc.org These metal complexes have been shown to possess catalytic activity in various organic reactions. The nitrogen and oxygen atoms of the hydrazide moiety in this compound can act as donor atoms for metal coordination.

Development of Functional Materials

Following a comprehensive review of publicly available scientific literature, including research articles and patent databases, no specific information was found regarding the development of functional materials using this compound.

Research on isonicotinic acid hydrazide and its derivatives primarily focuses on their coordination chemistry and potential biological applications. researchgate.netresearchgate.neteurjchem.comect-journal.kzmdpi.comnih.govmdpi.com Hydrazides, in general, are recognized for their ability to act as ligands in the formation of metal complexes and coordination polymers. jptcp.comat.uagoogle.com These materials can exhibit interesting properties with potential applications in catalysis and as antimicrobial agents. researchgate.netnih.gov However, the specific compound, this compound, is not explicitly mentioned in the context of functional material development in the reviewed literature.

While the hydrazide functional group is known to participate in the formation of various material structures, the influence of the 2,6-dibutoxy substituents on the pyridine ring in this particular context has not been documented in the available research. Patents related to isonicotinic acid hydrazide derivatives primarily describe their synthesis or pharmaceutical applications. google.comgoogle.com

Therefore, detailed research findings, data tables, and specific examples concerning the role of this compound in the development of functional materials could not be provided.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,6-Dibutoxyisonicotinic acid hydrazide?

  • The compound can be synthesized via template condensation reactions. For example, reacting isonicotinic acid hydrazide with diacetylpyridine derivatives under reflux conditions in ethanol or methanol yields stable complexes. Optimization of reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1 for hydrazide to carbonyl components) improves yield . Characterization via elemental analysis, IR spectroscopy (C=O and N–H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹), and melting point determination are critical for validation .

Q. How can the structure of this compound derivatives be confirmed?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, triclinic crystal systems with space group P-1 (e.g., a = 8.3541 Å, b = 10.2910 Å) have been reported for related hydrazide complexes . Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and ESI-MS for molecular ion peaks .

Q. What analytical methods are suitable for quantifying this compound in mixtures?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and reverse-phase C18 columns is recommended. Internal standards like deuterated hydrazides (e.g., AOZ-d4) enhance accuracy in complex matrices . Mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) provides sensitive quantification, with detection limits as low as 0.1 ng/mL .

Q. How can the antioxidant activity of hydrazide derivatives be evaluated?

  • Standard assays include DPPH radical scavenging (IC₅₀ values reported for related hydrazides: 12–45 μM) and hydroxyl radical inhibition via the Fenton reaction. Comparative studies using ascorbic acid as a positive control are essential. Results should be correlated with substituent effects (e.g., electron-donating groups enhance activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect bioactivity?

  • Substituents like nitro or methoxy groups alter electron density and steric effects, impacting biological interactions. For example, thiophene-substituted hydrazides exhibit higher DNA binding constants (Kb = 1.2 × 10⁵ M⁻¹) compared to furan derivatives (Kb = 6.8 × 10⁴ M⁻¹), as shown via UV-vis titration with CT DNA . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like topoisomerase II .

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in hydrazide derivatives?

  • Trifluoromethylation under TFA/NaTFA/ACN conditions favors the pyridine nitrogen due to its higher nucleophilicity. Proposed mechanisms involve radical intermediates stabilized by conjugation with the hydrazide moiety. Isotopic labeling (¹⁹F NMR) and DFT calculations (e.g., B3LYP/6-31G*) help validate transition states .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Meta-analysis of data across studies, paired with controlled replicates using standardized protocols (e.g., MTT assay for cytotoxicity), is critical. For example, HeLa cell line IC₅₀ values for nickel hydrazone complexes range from 8–22 μM, necessitating strict adherence to cell culture guidelines .

Q. What strategies improve the stability of hydrazide-metal complexes in aqueous media?

  • Chelation with transition metals (Ni²⁺, Cu²⁺) enhances stability via d-orbital coordination. Stability constants (log β = 8.5–10.2) determined by potentiometric titration correlate with ligand denticity. Macrocyclic derivatives (e.g., pyridinophanes) further reduce hydrolysis rates .

Q. How can computational methods aid in predicting hydrazide reactivity?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic/electrophilic sites. Time-dependent DFT (TD-DFT) simulates UV-vis spectra, aiding in photophysical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.